molecular formula C11H16IN3O B14912755 2-(3-Ethoxypiperidin-1-yl)-5-iodopyrimidine

2-(3-Ethoxypiperidin-1-yl)-5-iodopyrimidine

Cat. No.: B14912755
M. Wt: 333.17 g/mol
InChI Key: RTTOGGYJJYGUFH-UHFFFAOYSA-N
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Description

2-(3-Ethoxypiperidin-1-yl)-5-iodopyrimidine is a heterocyclic compound that features a piperidine ring substituted with an ethoxy group and a pyrimidine ring substituted with an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxypiperidin-1-yl)-5-iodopyrimidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via nucleophilic substitution reactions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through condensation reactions involving suitable precursors.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxypiperidin-1-yl)-5-iodopyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide, potassium carbonate, and various nucleophiles or electrophiles.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts.

    Coupling Reactions: Reagents such as boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different substituents replacing the iodine atom.

Scientific Research Applications

2-(3-Ethoxypiperidin-1-yl)-5-iodopyrimidine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxypiperidin-1-yl)-5-iodopyrimidine involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may interact with specific enzymes to inhibit their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxypiperidin-1-yl)-5-iodopyrimidine: Similar structure with a methoxy group instead of an ethoxy group.

    2-(3-Ethoxypiperidin-1-yl)-5-bromopyrimidine: Similar structure with a bromine atom instead of an iodine atom.

    2-(3-Ethoxypiperidin-1-yl)-4-iodopyrimidine: Similar structure with the iodine atom at a different position on the pyrimidine ring.

Uniqueness

2-(3-Ethoxypiperidin-1-yl)-5-iodopyrimidine is unique due to the specific combination of the ethoxy group on the piperidine ring and the iodine atom on the pyrimidine ring. This combination can result in distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H16IN3O

Molecular Weight

333.17 g/mol

IUPAC Name

2-(3-ethoxypiperidin-1-yl)-5-iodopyrimidine

InChI

InChI=1S/C11H16IN3O/c1-2-16-10-4-3-5-15(8-10)11-13-6-9(12)7-14-11/h6-7,10H,2-5,8H2,1H3

InChI Key

RTTOGGYJJYGUFH-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCCN(C1)C2=NC=C(C=N2)I

Origin of Product

United States

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